23-Hydroxylongispinogenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

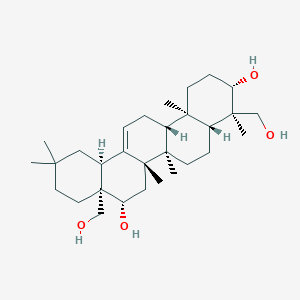

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7,20-24,31-34H,8-18H2,1-6H3/t20-,21+,22+,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACGAAXNDKIGSX-FMGQVEPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268187 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42483-24-9 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42483-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

23-Hydroxylongispinogenin: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 23-Hydroxylongispinogenin, a naturally occurring triterpenoid. The primary documented natural source of this compound is the plant Corchorus acutangulus. This document details the isolation of its glycosidic form, Corchorusin C, and the subsequent identification of the aglycone, this compound. Methodologies for extraction and purification are outlined, and while specific quantitative yields are not extensively reported in the literature, the procedural data provides a foundation for its isolation. Currently, there is a lack of information on the specific signaling pathways modulated by this compound, presenting an opportunity for future research.

Natural Source

The exclusive identified natural source of this compound is the plant Corchorus acutangulus Lam., a member of the Malvaceae family.[1][2] This plant is recognized for its diverse phytochemical composition, including a variety of triterpenoid glycosides. This compound does not occur in its free form but rather as a glycoside known as Corchorusin C.

Table 1: Natural Source of this compound

| Compound | Natural Source | Family | Plant Part |

| This compound (as Corchorusin C) | Corchorus acutangulus Lam. | Malvaceae | Aerial Parts |

Isolation and Purification of Corchorusin C and this compound

The isolation of this compound requires the extraction and subsequent hydrolysis of its glycoside, Corchorusin C, from the aerial parts of Corchorus acutangulus. The general procedure involves solvent extraction, followed by chromatographic separation.

Experimental Protocols

2.1.1. Extraction

A preliminary phytochemical screening of Corchorus acutangulus indicates the presence of triterpenoids. The initial extraction is typically performed using a polar solvent to isolate the glycosides.

-

Plant Material Preparation: The aerial parts of Corchorus acutangulus are collected, shade-dried, and pulverized into a coarse powder.

-

Extraction Solvent: Methanol is commonly used for the initial extraction of triterpenoid glycosides from the plant material.

-

Procedure:

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or under reflux.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

2.1.2. Fractionation and Chromatographic Separation

The crude methanolic extract is a complex mixture of various phytochemicals. To isolate Corchorusin C, a series of fractionation and chromatographic steps are necessary.

-

Solvent-Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The triterpenoid glycosides are expected to concentrate in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly employed. The polarity is gradually increased by increasing the percentage of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Corchorusin C may require further purification using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of methanol and water is a common choice.

-

Detection: UV detection is used to monitor the elution of compounds.

-

2.1.3. Acid Hydrolysis for Aglycone Liberation

To obtain the free aglycone, this compound, the purified Corchorusin C is subjected to acid hydrolysis.

-

Procedure:

-

Corchorusin C is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., 2N HCl).

-

The solution is refluxed for several hours.

-

After cooling, the reaction mixture is neutralized and the aglycone is extracted with a non-polar solvent like chloroform or ethyl acetate.

-

The organic extract is washed, dried, and concentrated to yield this compound.

-

Quantitative Data

Specific quantitative data on the yield of this compound or Corchorusin C from Corchorus acutangulus is not well-documented in the available literature. Phytochemical studies on related Corchorus species have reported total triterpenoid content, but not for this specific compound. The yield is dependent on various factors including the geographical location of the plant, time of harvest, and the efficiency of the extraction and purification methods.

Structure and Characterization

The structure of this compound is that of a pentacyclic triterpenoid. Its characterization, along with its glycosidic form, is achieved through various spectroscopic techniques.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for elucidating the complex structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify any chromophores in the structure.

-

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. While various biological activities have been reported for crude extracts of Corchorus species, the bioactivity of this isolated compound remains largely unexplored. This presents a promising area for future research, particularly in the fields of pharmacology and drug discovery. The general biological activities reported for triterpenoids suggest potential areas of investigation, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the isolation and characterization of this compound.

Caption: Isolation workflow for this compound.

Caption: Spectroscopic characterization workflow.

Conclusion and Future Directions

This compound is a natural triterpenoid sourced from Corchorus acutangulus. While methods for its isolation via its glycoside have been established, there is a need for more detailed quantitative studies to determine the yield from its natural source. The lack of information on its biological activity and interaction with cellular signaling pathways presents a significant opportunity for researchers in natural product chemistry and pharmacology. Future investigations should focus on elucidating the pharmacological potential of this compound, which could lead to the development of new therapeutic agents.

References

The Discovery and Isolation of 23-Hydroxylongispinogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 23-Hydroxylongispinogenin, a naturally occurring triterpenoid of significant interest. This document details the original source of the compound, the methodologies employed for its extraction and purification, and its key physicochemical properties.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane series. It was first discovered as a glycoside, specifically this compound 3-O-β-D-galactopyranoside, which was named Corchorusin C. This novel compound was isolated from the aerial parts of Corchorus acutangulus Lam., a plant used in traditional medicine. The initial discovery and structural elucidation were reported by Mahato and Pal in their 1987 publication in the Journal of the Chemical Society, Perkin Transactions 1.

The structural complexity and potential biological activities of this compound and its glycosides make them promising candidates for further investigation in drug discovery and development. This guide aims to provide researchers with the foundational knowledge required to isolate and study this compound.

Data Presentation

The quantitative data available for this compound and its glycoside, Corchorusin C, are summarized below. It is important to note that detailed yield information from the original isolation is not publicly available and would be found in the full primary literature.

Table 1: Physicochemical Properties of Corchorusin C (this compound 3-O-β-D-galactopyranoside)

| Property | Value |

| Molecular Formula | C36H58O9 |

| Melting Point (°C) | 242-244 |

| Optical Rotation | [α]D +28.5° (c, 0.5 in MeOH) |

Table 2: ¹³C NMR Spectroscopic Data of the Aglycone (this compound) Moiety of Corchorusin C (in Pyridine-d₅, δ in ppm)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 38.8 | 16 | 74.2 |

| 2 | 26.7 | 17 | 47.9 |

| 3 | 88.7 | 18 | 42.0 |

| 4 | 43.8 | 19 | 46.2 |

| 5 | 55.8 | 20 | 31.0 |

| 6 | 18.4 | 21 | 34.2 |

| 7 | 33.1 | 22 | 33.1 |

| 8 | 39.9 | 23 | 65.9 |

| 9 | 47.9 | 24 | 16.8 |

| 10 | 36.9 | 25 | 15.6 |

| 11 | 23.7 | 26 | 17.5 |

| 12 | 122.6 | 27 | 26.1 |

| 13 | 144.1 | 28 | 68.2 |

| 14 | 42.0 | 29 | 33.2 |

| 15 | 28.3 | 30 | 23.7 |

Note: The complete spectroscopic data, including ¹H NMR and mass spectrometry, are detailed in the primary literature.

Experimental Protocols

The following experimental protocols are a reconstruction based on the available literature for the isolation of triterpenoid glycosides from Corchorus species and are intended to be representative of the methods used for the discovery of this compound.

Plant Material Collection and Preparation

Fresh aerial parts of Corchorus acutangulus Lam. are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to successive solvent extraction using solvents of increasing polarity. A typical sequence is as follows:

-

Defatting: The powdered material is first extracted with a nonpolar solvent, such as petroleum ether or hexane, in a Soxhlet apparatus. This step removes lipids and other nonpolar constituents.

-

Methanol Extraction: The defatted plant material is then extracted with methanol. This is the primary extraction step for isolating polar compounds like triterpenoid glycosides.

Isolation and Purification of Corchorusin C

The methanolic extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to a series of chromatographic separations to isolate the individual glycosides.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The triterpenoid glycosides are expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The fraction enriched with the glycosides is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest are further purified using preparative TLC with an appropriate solvent system.

-

Crystallization: The purified Corchorusin C is obtained by crystallization from a suitable solvent, such as methanol.

Acid Hydrolysis for Aglycone Preparation

To obtain the aglycone, this compound, the isolated Corchorusin C is subjected to acid hydrolysis.

-

A solution of Corchorusin C in methanol is treated with an acid, such as 2M hydrochloric acid.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is diluted with water and the precipitated aglycone is collected by filtration.

-

The sugar portion in the aqueous layer can be identified by standard chromatographic techniques.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound from Corchorus acutangulus have provided a valuable addition to the family of oleanane-type triterpenoids. The methodologies outlined in this guide, based on classical phytochemical techniques, serve as a foundation for researchers aiming to re-isolate or discover similar compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to explore their full therapeutic potential.

In-Depth Technical Guide: 23-Hydroxylongispinogenin (CAS: 42483-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxylongispinogenin is a naturally occurring oleanane-type triterpenoid that has garnered interest within the scientific community for its potential as a cytotoxic agent. This document provides a comprehensive technical overview of its chemical properties, biological activity, and the methodologies pertinent to its study.

Chemical Structure and Properties

This compound, with the systematic name (3β,16β)-Olean-12-ene-3,16,23,28-tetrol, is characterized by a pentacyclic triterpene scaffold. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42483-24-9 | N/A |

| Molecular Formula | C30H50O4 | [1] |

| Molecular Weight | 474.72 g/mol | [1] |

| Appearance | White Powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Short term: 0°C; Long term: -20°C, desiccated | [2] |

Biological Activity and Mechanism of Action

Antitumor Activity

This compound has been identified as a compound with antitumor activity.[1] It is the aglycone of several cytotoxic oligosaccharidic derivatives isolated from Lysimachia heterogenea Klatt, a plant used in traditional Chinese medicine for its detoxifying and anti-inflammatory properties.[3]

Postulated Mechanism of Action

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on other oleanane-type triterpenoids suggests potential mechanisms of action that may be relevant. Many compounds with this scaffold have been shown to induce apoptosis in cancer cells. Furthermore, some oleanane triterpenoids are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses and cell survival. Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins, thereby promoting programmed cell death in cancerous cells.

Further research is required to determine if this compound exerts its cytotoxic effects through the induction of apoptosis via modulation of the NF-κB pathway or other cellular signaling cascades.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and evaluation of triterpenoids from Lysimachia heterogenea.

Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

-

Plant Material : Dried whole plants of Lysimachia heterogenea Klatt are collected and pulverized.

-

Extraction : The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

Concentration : The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography : The EtOAc fraction, which typically contains the triterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol.

-

Purification : Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining cytotoxicity using the MTT assay.

-

Cell Seeding : Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. A vehicle control (medium with DMSO) is also included.

-

Incubation : The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization : The supernatant is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Spectroscopic Analysis

Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy is used for the structural elucidation of the isolated compound. Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition.

Signaling Pathway Analysis

Based on the known activities of related oleanane triterpenoids, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, leading to the induction of apoptosis.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antitumor potential. While its isolation and general cytotoxic properties have been established, further in-depth studies are necessary to fully characterize its pharmacological profile. Future research should focus on:

-

Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.

-

Elucidating the precise molecular mechanisms and signaling pathways responsible for its cytotoxic effects.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

-

Exploring synthetic modifications of the this compound scaffold to potentially enhance its potency and drug-like properties.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanane Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new triterpenoids from Lysimachia heterogenea Klatt and evaluation of their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 23-Hydroxylongispinogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 23-Hydroxylongispinogenin, a naturally occurring oleanane-type triterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from the seminal work on its structure elucidation and is presented in a clear, tabular format for ease of reference.

Core Spectroscopic Data

The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and elemental composition of this compound. The high-resolution mass spectrum is essential for confirming the molecular formula.

| Ion | m/z (Da) | Description |

| [M]+ | 474.3709 | Molecular Ion |

| C30H50O4 | 474.3709 | Calculated Molecular Formula |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below is referenced from the initial isolation and characterization of this compound.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.6 | 16 | 74.1 |

| 2 | 26.5 | 17 | 48.9 |

| 3 | 88.8 | 18 | 41.8 |

| 4 | 39.4 | 19 | 46.1 |

| 5 | 55.8 | 20 | 30.9 |

| 6 | 18.3 | 21 | 33.9 |

| 7 | 33.0 | 22 | 32.5 |

| 8 | 39.8 | 23 | 65.1 |

| 9 | 47.6 | 24 | 16.9 |

| 10 | 36.9 | 25 | 15.6 |

| 11 | 23.5 | 26 | 17.4 |

| 12 | 122.4 | 27 | 26.0 |

| 13 | 144.1 | 28 | 67.2 |

| 14 | 41.9 | 29 | 33.1 |

| 15 | 35.8 | 30 | 23.6 |

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.22 | dd | 11.5, 4.5 |

| H-12 | 5.28 | t | 3.5 |

| H-16 | 4.38 | dd | 11.0, 5.0 |

| H-23a | 3.75 | d | 11.0 |

| H-23b | 3.42 | d | 11.0 |

| H-28a | 3.70 | d | 11.5 |

| H-28b | 3.35 | d | 11.5 |

| Me-24 | 0.98 | s | - |

| Me-25 | 0.78 | s | - |

| Me-26 | 0.85 | s | - |

| Me-27 | 1.15 | s | - |

| Me-29 | 0.92 | s | - |

| Me-30 | 0.90 | s | - |

Experimental Protocols

The isolation and characterization of this compound from its natural source, typically Corchorus acutangulus, involves a series of well-defined steps.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Corchorus acutangulus) is exhaustively extracted with a suitable solvent, commonly methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The fraction containing the triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Final Purification: Fractions containing the compound of interest are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

A Technical Guide to 23-Hydroxylongispinogenin and Related Triterpenoid Saponins: A Literature Review for Researchers and Drug Development Professionals

An In-depth Exploration of the Biological Activities, Mechanisms of Action, and Methodologies for a Promising Class of Natural Compounds

Introduction

Triterpenoid saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities. Among these, saponins isolated from Pulsatilla species, commonly used in traditional medicine, have shown notable potential. This technical guide focuses on 23-Hydroxylongispinogenin, a triterpenoid saponin, and its closely related analogs. While specific data on this compound is limited in publicly available literature, this review synthesizes the current knowledge on its parent compounds and structurally similar saponins, providing a valuable resource for researchers, scientists, and drug development professionals. We will delve into their cytotoxic and anti-inflammatory properties, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for their study.

Chemical Structures and Relationships

23-Hydroxylongispenogenin is a known metabolite of Anemoside B4, a prominent triterpenoid saponin found in Pulsatilla chinensis. Anemoside B4 can be metabolized into Anemoside A3 and subsequently into 23-Hydroxylongispenogenin. Understanding the biological activities of these parent compounds provides crucial insights into the potential therapeutic effects of 23-Hydroxylongispenogenin.

Biological Activities of Related Triterpenoid Saponins

The primary biological activities investigated for this class of compounds are their cytotoxic effects against cancer cells and their anti-inflammatory properties.

Cytotoxic Activity

Triterpenoid saponins from Pulsatilla and related genuses have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The tables below summarize the available quantitative data (IC50 values) for compounds structurally related to this compound.

Table 1: Cytotoxic Activity (IC50) of Hederagenin, a Structurally Related Sapogenin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 26.3 | [1] |

| BT20 | Breast cancer | 11.8 | [1] |

| HeLa | Cervical cancer | 56.4 ± 0.05 | [2] |

| HepG2 | Liver cancer | 40.4 ± 0.05 | [2] |

| SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | [2] |

Table 2: Cytotoxic Activity (IC50) of Pulsatilla Saponin D (PSD)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SMMC-7721 | Hepatocellular carcinoma | 1.2 - 4.7 | [3] |

| MCF-7 | Breast cancer | 1.2 - 4.7 | [3] |

| NCI-H460 | Large cell lung cancer | 1.2 - 4.7 | [3] |

| A549 | Lung cancer | 1.2 - 4.7 | [3] |

| HCT-116 | Colon cancer | 1.7 - 4.5 | [3] |

| WPMY-1 | Normal prostate stromal | 2.649 (48h), 2.511 (72h) | [4] |

| HPRF | Prostate fibroblasts | 1.201 (48h), 1.192 (72h) | [4] |

| BPH-1 | Benign prostatic hyperplasia | 4.816 (48h), 4.315 (72h) | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of these saponins is another area of active research. Their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) is a key indicator of this activity.

Table 3: Anti-inflammatory Activity (IC50) of Related Triterpenoid Saponins

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Buddlejasaponin IV | NO Production Inhibition | RAW 264.7 | 4.2 | [5] |

| Songarosaponin D | NO Production Inhibition | RAW 264.7 | 10.4 | [5] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of these triterpenoid saponins are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several triterpenoid saponins have been shown to inhibit this pathway, thereby reducing inflammation.

References

- 1. Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Anemoside A3 ameliorates experimental autoimmune encephalomyelitis by modulating T helper 17 cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxic activity and inhibitory effect on nitric oxide production of triterpene saponins from the roots of Physospermum verticillatum (Waldst & Kit) (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 23-Hydroxylongispinogenin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxylongispinogenin, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor activities. A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development in areas such as formulation, analytical method development, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of its potential interactions with key biological signaling pathways.

Introduction to this compound

This compound is a naturally occurring oleanane-type triterpenoid saponin. Saponins are glycosides of steroids or triterpenes and are known for their amphiphilic nature, which influences their solubility and biological activity. The structural complexity of this compound, with its combination of a rigid hydrophobic aglycone backbone and hydrophilic hydroxyl groups, dictates its solubility behavior in different solvent systems. Accurate solubility data is a critical prerequisite for the design of effective delivery systems and for ensuring reproducible results in biological assays.

Solubility of this compound

The solubility of this compound is influenced by solvent polarity, temperature, and the crystalline form of the compound. As a general characteristic of triterpenoid saponins, it exhibits better solubility in polar solvents and is sparingly soluble or insoluble in non-polar organic solvents.

Quantitative Solubility Data

To date, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The most consistently reported quantitative data is for its solubility in Dimethyl Sulfoxide (DMSO). The table below summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 mg/mL (210.65 mM) | Very Soluble | Ultrasonic assistance may be required for dissolution. |

| Ethanol | C₂H₅OH | 5.2 | Data not available | Likely Soluble | Aqueous ethanol mixtures are commonly used for saponin extraction, suggesting good solubility. |

| Methanol | CH₃OH | 6.6 | Data not available | Likely Soluble | Saponins are generally soluble in methanol. |

| Water | H₂O | 10.2 | Data not available | Sparingly Soluble to Insoluble | Triterpenoid saponins typically have low aqueous solubility. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Likely Sparingly Soluble | Used in the fractionation of saponin extracts. |

| Chloroform | CHCl₃ | 4.1 | Data not available | Likely Insoluble | Triterpenoid saponins are generally insoluble in non-polar chlorinated solvents. |

| Petroleum Ether | N/A | ~0.1 | Data not available | Insoluble | A non-polar solvent in which saponins are typically insoluble. |

Note: The qualitative solubility information for solvents other than DMSO is based on the general behavior of triterpenoid saponins and may not precisely reflect the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the solubility of this compound using the shake-flask method followed by UV-Vis spectrophotometric analysis. This method is a reliable and widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks (Class A)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Calibration Curve: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution with the same solvent to obtain a series of calibration standards with at least five different concentrations. c. Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Preparation of Saturated Solutions (Shake-Flask Method): a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. Ensure there is undissolved solid at the bottom of each vial. b. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). c. Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing and Analysis: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. c. Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at the λmax. e. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. f. Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of oleanane-type triterpenoid saponins is known to exhibit anti-inflammatory and anti-cancer effects through interaction with multiple intracellular signaling cascades. Based on the activities of structurally similar compounds, this compound may potentially influence the following pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many triterpenoids inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by saponins can lead to decreased cancer cell proliferation and induction of apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Modulation of this pathway can contribute to the anti-cancer effects of triterpenoids.

-

COX-2/PGE2 (Cyclooxygenase-2/Prostaglandin E2) Pathway: Overexpression of COX-2 is associated with inflammation and carcinogenesis. Triterpenoids have been shown to inhibit COX-2 expression and subsequent prostaglandin synthesis, thereby exerting anti-inflammatory effects.

Conclusion

The solubility of this compound is a critical parameter for its successful development as a potential therapeutic agent. While quantitative data is currently limited primarily to its high solubility in DMSO, its general behavior as a triterpenoid saponin suggests solubility in polar organic solvents and poor solubility in non-polar and aqueous media. The provided experimental protocol offers a robust framework for researchers to systematically determine its solubility in a broader range of solvents. Furthermore, the potential for this compound to interact with key anti-inflammatory and anti-cancer signaling pathways underscores the importance of continued research into its mechanism of action. Further studies are warranted to expand the quantitative solubility database and to elucidate the specific molecular targets of this promising natural compound.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 23-Hydroxylongispinogenin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no public data on the cytotoxicity of 23-Hydroxylongispinogenin is available. This document is a technical guide presenting a hypothetical preliminary cytotoxicity screening based on the known activities of structurally related triterpenoids. The data and potential mechanisms described herein are illustrative and intended to serve as a framework for future experimental investigation.

Introduction

Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Many triterpenoids have been investigated as potential anticancer agents due to their ability to induce apoptosis, inhibit tumor cell proliferation, and modulate various signaling pathways. This compound is a pentacyclic triterpenoid belonging to this class. While its specific biological activities have not been extensively reported, its structural similarity to other cytotoxic triterpenoids suggests it may possess anticancer properties.

This technical guide outlines a hypothetical preliminary cytotoxicity screening of this compound. It provides a framework for assessing its in vitro cytotoxic activity, including detailed experimental protocols, hypothetical data presentation, and potential mechanisms of action for further investigation.

Data Presentation: Hypothetical Cytotoxic Activity of this compound

The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined after a 48-hour incubation period. The selectivity index (SI) is calculated as the ratio of the IC50 in the non-cancerous cell line to that in the cancerous cell line, with a higher SI value indicating greater selectivity for cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |

| HeLa | Cervical Carcinoma | 15.8 ± 1.2 | 6.1 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 | 4.3 |

| A549 | Lung Carcinoma | 18.3 ± 1.9 | 5.3 |

| HepG2 | Hepatocellular Carcinoma | 12.4 ± 1.5 | 7.8 |

| HEK293 | Normal Embryonic Kidney | 96.5 ± 8.7 | - |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Maintenance

-

Cell Lines: Human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human hepatocellular carcinoma (HepG2), and human embryonic kidney (HEK293) cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were subcultured every 2-3 days to maintain exponential growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.[1][2][3][4]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound were prepared in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in each well was kept below 0.1% to avoid solvent-induced toxicity. 100 µL of the respective dilutions were added to the wells containing the cells. Control wells received medium with 0.1% DMSO.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using non-linear regression analysis.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity screening of this compound using the MTT assay.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Based on the known mechanisms of other cytotoxic triterpenoids, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6][7][8][9]

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This technical guide presents a hypothetical framework for the preliminary cytotoxicity screening of this compound. The illustrative data suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines. The provided experimental protocols offer a standardized approach for conducting these initial in vitro studies.

Future research should focus on:

-

Confirmation of Cytotoxicity: Performing the described MTT assay with the actual compound to determine its true IC50 values against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the underlying mechanism of cell death, including confirming the induction of apoptosis through assays such as Annexin V/PI staining, caspase activity assays, and Western blot analysis for key apoptotic proteins.

-

Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

-

In Vivo Studies: If promising in vitro activity is confirmed, progressing to in vivo studies using animal models to evaluate the compound's anticancer efficacy and safety profile.

The exploration of novel triterpenoids like this compound is a crucial endeavor in the search for new and effective cancer therapies.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. Intrinsic apoptotic pathway: Significance and symbolism [wisdomlib.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Natural Variants and Derivatives of 23-Hydroxylongispinogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxylongispinogenin is a pentacyclic triterpenoid sapogenin that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural variants, synthetic derivatives, and associated biological activities. The document details the isolation of its natural glycoside, Corchorusin C, from Corchorus acutangulus and explores the cytotoxic and anti-inflammatory properties of related compounds. Methodologies for isolation and biological evaluation are outlined, and the potential mechanisms of action, including the modulation of key signaling pathways, are discussed. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from this natural product scaffold.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of bioactive compounds with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. Among these, this compound, a derivative of oleanolic acid, has emerged as a promising scaffold for the development of new therapeutic agents. It is primarily found in nature as a glycoside, with Corchorusin C being a notable example. This guide will delve into the known natural occurrences, synthetic modifications, and biological evaluation of this compound and its analogues, providing a technical framework for researchers in the field.

Natural Occurrence and Isolation

Natural Sources

The primary natural source of this compound is the plant Corchorus acutangulus, also known by its synonym Corchorus aestuans. Within the plant, it exists predominantly in the form of glycosides, where sugar moieties are attached to the triterpenoid backbone. One of the prominent natural variants is Corchorusin C , which is this compound-3-O-β-D-galactopyranoside.

Experimental Protocols for Isolation

Protocol: Isolation of Triterpenoid Glycosides from Corchorus acutangulus

-

Extraction:

-

Air-dried and powdered aerial parts of Corchorus acutangulus are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The saponin glycosides are typically enriched in the n-butanol fraction.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution system is employed, starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH gradients from 100:1 to 1:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with a spray reagent such as 10% sulfuric acid in ethanol followed by heating.

-

-

Purification:

-

Fractions containing the target compounds are pooled and further purified by repeated column chromatography, potentially using different stationary phases like Sephadex LH-20 or by employing preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation:

-

The structure of the isolated pure compounds is determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Biological Activities

Extracts of Corchorus acutangulus have been reported to possess both cytotoxic and anti-inflammatory properties, which are attributed to their rich content of phytochemicals, including triterpenoid saponins.

Cytotoxic Activity

While specific IC₅₀ values for this compound and its direct derivatives are not extensively reported in publicly available literature, studies on related compounds from the same plant, such as Corchorusin-D, provide insights into their potential. Corchorusin-D has been shown to inhibit cell growth and induce cytotoxicity in leukemic cell lines (U937 and HL-60) through the mitochondrial apoptotic pathway[1].

A study on the aqueous extract of Corchorus olitorius demonstrated cytotoxic effects on various human cancer cell lines, with the following IC₅₀ values after 48 hours of treatment[2]:

| Cell Line | IC₅₀ (mg/mL) |

| AGS (human gastric cancer) | 2.54 |

| A-375 (human malignant melanoma) | 4.05 |

| SUIT-2 (human pancreatic cancer) | 6.47 |

These findings suggest that the saponins present in the plant, including derivatives of this compound, contribute to its anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory properties of Corchorus species are well-documented in traditional medicine and supported by modern scientific research. The mechanism of action is believed to involve the modulation of key inflammatory pathways. While direct evidence for this compound is limited, a study on a different compound, corchorusoside C (a cardenolide), has shown inhibition of the NF-κB pathway[3][4]. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. It is plausible that triterpenoid saponins from Corchorus, including derivatives of this compound, may also exert their anti-inflammatory effects through this or similar pathways.

Synthetic Derivatives and Structure-Activity Relationships

The synthesis of derivatives of this compound represents a promising avenue for enhancing its biological activity and optimizing its pharmacokinetic properties. Based on studies of other triterpenoids like 23-hydroxybetulinic acid, modifications at various positions of the molecule can significantly impact its potency.

A series of C-23 modified 23-hydroxybetulinic acid derivatives were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. One derivative, compound 6e , exhibited potent activity with the following IC₅₀ values[5]:

| Cell Line | IC₅₀ (µM) |

| A2780 (human ovarian cancer) | 2.14 |

| B16 (murine melanoma) | 2.89 |

| MCF-7 (human breast cancer) | 3.97 |

These results highlight the potential for enhancing the anticancer activity of this compound through targeted chemical modifications.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the activities of related triterpenoids and extracts from Corchorus, several potential mechanisms can be proposed.

Apoptosis Induction

The cytotoxic effects of Corchorus extracts and related saponins are likely mediated by the induction of apoptosis. This is supported by evidence of mitochondrial pathway involvement with compounds like Corchorusin-D[1].

Anti-inflammatory Signaling

The potential anti-inflammatory mechanism may involve the inhibition of the NF-κB signaling pathway. This pathway is central to the expression of pro-inflammatory cytokines and enzymes.

Experimental Workflow for Drug Discovery

The exploration of this compound and its derivatives for drug development can follow a structured workflow.

Conclusion and Future Directions

This compound and its natural variants represent a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The available data, although limited, suggest that this triterpenoid scaffold possesses significant biological activity. Future research should focus on the following areas:

-

Isolation and full characterization of a wider range of natural glycosides of this compound from Corchorus species.

-

Systematic synthesis of a library of derivatives to establish clear structure-activity relationships.

-

In-depth investigation of the molecular mechanisms of action, including the identification of specific protein targets and the comprehensive mapping of modulated signaling pathways.

-

Preclinical evaluation of the most promising lead compounds in relevant animal models of cancer and inflammation.

This technical guide provides a solid foundation for these future endeavors and underscores the potential of this compound as a valuable scaffold in modern drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Effects of the Corchorus olitorius Aqueous Extract and Its Bioactive Compounds on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Corchorusoside C on NF-κB and PARP-1 Molecular Targets and Toxicity Profile in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 23-Hydroxylongispinogenin: A Guide to Safe Handling and Preliminary Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxylongispinogenin is a triterpenoid natural product with potential applications in various fields of research. As with any novel chemical entity, a clear understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide consolidates the limited available data on the safety and handling of this compound, providing a foundational resource for researchers.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. It is important to note that detailed experimental data for many physical properties, such as melting point and boiling point, are not consistently reported in publicly accessible sources.

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₀O₄ | [1][2][3] |

| Molecular Weight | 474.72 g/mol | [1][2] |

| CAS Number | 42483-24-9 | [1][2][3] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Soluble in DMSO. To enhance solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. | [4] |

| Storage Temperature | Store at 0-8°C or -20°C. | [1][4] |

Hazard Identification and Precautionary Measures

Based on information from chemical suppliers, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may be harmful if inhaled. The signal word associated with this compound is "Warning".[1]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

NFPA 704 Diamond:

Information regarding the NFPA 704 rating for this compound is not currently available. In the absence of this data, it should be handled with the caution appropriate for a compound with unknown flammability, health, and reactivity hazards.

Handling and Personal Protective Equipment (PPE)

Given the hazard statements, a stringent set of handling protocols should be implemented to minimize exposure. The following workflow is recommended for handling this compound in a laboratory setting.

Caption: Figure 1. Recommended Handling Workflow for this compound

Toxicological Information

A comprehensive toxicological profile for this compound is not available in the public domain. No quantitative data, such as LD50 or LC50 values, have been identified. The GHS hazard statements suggest that the primary routes of exposure of concern are dermal contact, eye contact, and inhalation.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not currently published. Researchers should develop and validate their own protocols based on the known hazards and in accordance with their institution's safety guidelines.

Biological Activity and Signaling Pathways

While this compound is a triterpenoid, a class of compounds known for a wide range of biological activities, specific information regarding its mechanism of action and the signaling pathways it may affect is not available. The following diagram illustrates a generalized logical relationship for investigating the biological effects of a novel compound like this compound, starting from its known classification.

Caption: Figure 2. Logical Framework for Investigating Biological Activity

Conclusion and Data Gaps

This guide provides a summary of the currently known safety and handling information for this compound. It is evident that there are significant gaps in the available data, particularly concerning quantitative toxicology, detailed physical properties, and biological mechanisms. Researchers are strongly advised to proceed with caution and to conduct their own risk assessments before using this compound. The information presented herein should be used as a starting point for establishing safe laboratory practices. As more research is conducted on this compound, it is anticipated that a more comprehensive safety profile will emerge.

References

In-Depth Technical Guide to 23-Hydroxylongispinogenin (C30H50O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxylongispinogenin is a naturally occurring triterpenoid sapogenin with the molecular formula C30H50O4. As a member of the oleanane-type triterpenoids, it forms the aglycone core of various saponins, notably Corchorusin C, which has been isolated from medicinal plants such as Corchorus acutangulus. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, spectroscopic characterization, and potential biological activities. The document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is a polycyclic organic molecule characterized by a pentacyclic triterpenoid skeleton. The presence of four hydroxyl groups contributes to its polarity.

| Property | Value | Reference |

| Molecular Formula | C30H50O4 | [1] |

| Molecular Weight | 474.72 g/mol | [1] |

| CAS Number | 42483-24-9 | [2] |

| Appearance | Not explicitly reported, likely a white or off-white solid | |

| Purity | Commercially available at ≥98% | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal for determining the complex stereochemistry of triterpenoids.

Expected ¹H-NMR Spectral Features:

-

Methyl Signals: Several singlet peaks between δ 0.7 and 1.3 ppm corresponding to the numerous methyl groups on the triterpenoid skeleton.

-

Methylene and Methine Protons: A complex region of overlapping multiplets between δ 1.0 and 2.5 ppm.

-

Hydroxyl Protons: Broad signals that may be exchangeable with D₂O.

-

Olefinic Proton: A characteristic signal for the proton at C-12 of the oleanane skeleton, typically observed around δ 5.2-5.5 ppm.

-

Carbinolic Protons: Signals for protons attached to carbons bearing hydroxyl groups (C-3, C-16, C-23, C-28) would appear in the δ 3.0-4.5 ppm region.

Expected ¹³C-NMR Spectral Features: The 30 carbon signals would be distributed as follows:

-

Methyl Carbons: Resonances in the aliphatic region (δ 15-30 ppm).

-

Methylene and Methine Carbons: A series of signals in the δ 20-60 ppm range.

-

Quaternary Carbons: Signals for non-protonated carbons.

-

Carbons Bearing Hydroxyl Groups: Resonances in the δ 60-90 ppm range.

-

Olefinic Carbons: Characteristic signals for C-12 and C-13 around δ 122 and 144 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structure confirmation.

Expected MS Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 474.

-

Fragment Ions: Characteristic retro-Diels-Alder fragmentation of the C-ring in oleanane-type triterpenoids is expected. Successive losses of water molecules (H₂O, m/z 18) from the hydroxyl groups are also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for sp³ C-H bonds.

-

C=C Stretching: A weak absorption around 1640-1680 cm⁻¹ for the C=C double bond in the C-ring.

-

C-O Stretching: Bands in the region of 1000-1260 cm⁻¹.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of triterpenoid saponins and their aglycones, which are applicable to this compound.

Isolation and Purification of Triterpenoid Saponins

The isolation of this compound typically involves the extraction of its glycoside from a plant source, followed by hydrolysis. A general workflow is presented below.

Methodology Details:

-

Extraction: The dried and powdered plant material is first defatted with a non-polar solvent like hexane to remove lipids. The defatted material is then extracted with methanol or ethanol to obtain the crude extract containing saponins.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. A common system is n-butanol and water, where the saponins preferentially partition into the n-butanol layer.

-

Purification of Glycoside: The crude saponin fraction is purified using a combination of chromatographic techniques. This may involve open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the pure glycoside.

-

Hydrolysis: The purified glycoside is hydrolyzed to cleave the sugar moieties and yield the aglycone. This is typically achieved by heating with a dilute acid (e.g., 1-2 M HCl or H₂SO₄) in an aqueous alcohol solution.

-

Isolation of Aglycone: After hydrolysis, the reaction mixture is neutralized, and the aglycone (this compound) is extracted with an organic solvent such as ethyl acetate. The extracted aglycone can be further purified by crystallization or chromatography.

Structural Elucidation

The structure of the isolated compound is determined using a combination of the spectroscopic methods mentioned in Section 2.

NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅). ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) spectra are then acquired.

MS Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

IR Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

Biological Activity

While specific quantitative data for the biological activity of this compound is limited in the public domain, extracts of Corchorus species, which contain triterpenoids including the glycoside of this compound, have been reported to possess a range of pharmacological effects.[3][4] These include anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[3][4]

Further research is required to determine the specific contribution of this compound to these observed activities and to quantify its potency (e.g., IC₅₀ or EC₅₀ values) in various biological assays. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding interactions with biological targets, making it an interesting candidate for further investigation.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Given the reported anti-inflammatory and anticancer activities of related triterpenoids, potential areas of investigation could include pathways such as NF-κB, MAPK, and PI3K/Akt.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid with potential for further pharmacological investigation. This guide has summarized the available information on its properties and the methodologies for its study. Key areas for future research include:

-

Comprehensive Spectroscopic Characterization: Publication of the complete and assigned ¹H and ¹³C NMR data for this compound.

-

Quantitative Biological Evaluation: Systematic screening of the pure compound in a panel of biological assays to determine its specific activities and potency.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by this compound.

-

Synthesis and Analogue Development: Exploration of semi-synthetic derivatives to establish structure-activity relationships and potentially enhance biological activity.

This foundational knowledge is critical for unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development.

References

The Enigmatic Role of 23-Hydroxylongispinogenin in Traditional Medicine: A Knowledge Gap

Despite extensive scientific investigation into natural products, 23-Hydroxylongispinogenin remains a compound of elusive origin and undocumented application in traditional medicinal systems worldwide. This technical whitepaper addresses the current void in our understanding of this particular triterpenoid, highlighting the absence of its connection to any known medicinal plants or traditional healing practices. While the compound itself is identified in chemical databases, its natural source and, consequently, its ethnobotanical significance, are yet to be determined.

Unraveling a Chemical Entity Devoid of Context

This compound is cataloged as a distinct chemical entity with the molecular formula C₃₀H₅₀O₄ and CAS number 42483-24-9. It is classified as a triterpenoid, a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. Triterpenoids are known to be widespread in the plant kingdom and often exhibit a remarkable range of pharmacological activities, forming the basis for the medicinal properties of many traditional remedies.

However, a comprehensive search of scientific literature, including ethnobotanical databases and phytochemical inventories, reveals no specific plant species from which this compound has been isolated. This critical knowledge gap prevents any association with traditional medicine, as the foundation of such practices lies in the use of specific plants for treating ailments.

The Uncharted Territory of Biological Activity

The absence of a known natural source for this compound directly impacts the exploration of its potential biological and pharmacological activities. Without the ethnobotanical context that often guides modern drug discovery from natural products, there are no traditional use claims to investigate through scientific experimentation. As a result, there is a significant lack of data on its efficacy, mechanism of action, and potential therapeutic applications.

Future Directions: A Call for Phytochemical Exploration

The case of this compound underscores the vast, unexplored chemical diversity of the natural world. Future research efforts should be directed towards comprehensive phytochemical screening of a wider range of plant species, particularly those from biodiverse regions with rich traditions of herbal medicine that have yet to be fully scientifically documented. The identification of a natural source for this compound would be the pivotal first step in unlocking its potential role in medicine, both traditional and modern. Such a discovery would enable researchers to:

-

Investigate the traditional uses of the source plant, providing clues to the potential therapeutic applications of this compound.

-

Conduct targeted pharmacological studies to validate any traditional claims and elucidate the compound's mechanisms of action.

-

Develop standardized extraction and isolation protocols to ensure a consistent and reliable supply for further research and potential drug development.

Until a natural source is identified, the role of this compound in traditional medicine remains a compelling but unanswered question, representing a frontier for future scientific discovery in the field of natural products.

Methodological & Application

Application Notes and Protocols: Extraction of 23-Hydroxylongispinogenin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxylongispinogenin is a triterpenoid saponin that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the sapogenin class of compounds, it is a steroid precursor with a range of possible therapeutic applications. This document provides detailed protocols for the extraction and isolation of this compound from plant sources, offering a foundational methodology for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data for the extraction of this compound is not extensively documented, this guide presents a generalized yet comprehensive approach based on established methods for similar compounds.

Potential Plant Sources

Preliminary research suggests that this compound can be isolated from various plant species, with the most cited potential sources being from the Corchorus and Fagonia genera.

-

Corchorus depressus : A plant species that has been investigated for its diverse phytochemical constituents.

-

Fagonia indica : Traditionally used in herbal medicine, this plant is another potential source of various bioactive compounds.

Experimental Protocols